molecular formula C22H17ClN4O2 B2661367 3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide CAS No. 1031993-79-9

3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2661367
CAS No.: 1031993-79-9
M. Wt: 404.85
InChI Key: FVYWGAJDWRMYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide (CAS Number 1031993-79-9) is a high-purity synthetic indole derivative supplied for research and development purposes. This compound has a molecular formula of C22H17ClN4O2 and a molecular weight of 404.85 g/mol . It belongs to a class of substituted indoles that have been identified as potential therapeutic agents for neglected tropical diseases. Research into this chemical series has shown that it exhibits potent activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . These indole-based compounds were discovered through phenotypic screening and represent a starting point for the development of new antiparasitic treatments, though their specific mechanism of action is distinct from clinically deprioritized pathways like CYP51 inhibition . The structural core of this reagent combines an indole scaffold, known for its broad pharmacological significance, with a pyridine moiety, a privileged structure in medicinal chemistry that often improves physicochemical properties . This makes it a valuable building block for medicinal chemists exploring structure-activity relationships (SAR) in drug discovery programs. The product is provided with a guaranteed purity of 95% or higher and is intended for use in laboratory research and development applications only. It is not intended for diagnostic, therapeutic, or human use. Researchers are advised to consult the safety data sheet and handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c23-15-10-8-14(9-11-15)21(28)27-19-17-6-1-2-7-18(17)26-20(19)22(29)25-13-16-5-3-4-12-24-16/h1-12,26H,13H2,(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYWGAJDWRMYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NCC3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chlorobenzamido group and the pyridinylmethyl substituent. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Biological Activity

3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound that has attracted significant attention in biological research due to its potential therapeutic applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, and is characterized by a unique substitution pattern that may impart specific biological activities.

Chemical Structure

  • IUPAC Name : 3-[(4-chlorobenzoyl)amino]-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide
  • Molecular Formula : C22H17ClN4O2
  • CAS Number : 1031993-79-9

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Properties

  • Mechanism of Action :
    • The compound has been shown to inhibit key enzymes involved in cancer progression, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent Kinase 2 (CDK2). This dual inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • In Vitro Studies :
    • In studies assessing antiproliferative activity, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Panc-1 (pancreatic cancer) with GI50 values ranging from 0.95 µM to 1.50 µM .

Apoptotic Induction

The compound has also been shown to induce apoptosis, as evidenced by the activation of apoptotic markers such as Caspases 3, 8, and 9, along with changes in the expression levels of Bcl2 and p53 proteins. This suggests that the compound not only halts cell division but also triggers programmed cell death in malignant cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological profile, it is essential to compare it with other indole-based compounds:

Compound NameTarget EnzymeGI50 (µM)Mechanism
Compound AEGFR0.95Inhibition
Compound BCDK21.05Inhibition
Compound CMulti-targeted1.50Apoptosis induction
This compound EGFR, CDK2Varies Dual inhibition + Apoptosis

Study on Antituberculosis Activity

In addition to anticancer properties, related indole derivatives have been evaluated for their antituberculosis activity. For instance, certain analogs have shown low micromolar potency against Mycobacterium tuberculosis, indicating that modifications in the indole structure can enhance biological activity against different pathogens .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substituents : The 4-chlorobenzamido group in the target compound may enhance binding to hydrophobic pockets in receptors, similar to ORG27569’s 5-chloro substituent, which stabilizes CB1 receptor interactions .
  • Pyridine vs.
  • Fluorine vs. Chlorine : The 7-fluoro substituent in ’s analog suggests divergent electronic effects compared to the target compound’s chloro group, possibly altering metabolic stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves coupling indole-2-carboxylic acid derivatives with pyridylmethylamine intermediates via amide bond formation. Key steps include:

  • Catalysts : Palladium or copper-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halide functionalization) .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
    • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of 4-chlorobenzoyl chloride) and reaction temperatures (60–80°C) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., indole NH at δ 10–12 ppm, pyridine protons at δ 8–9 ppm) and amide carbonyl signals (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 420.1) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

Q. What preliminary assays are recommended for evaluating its biological activity?

  • Screening Platforms :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition using ATP/NADH depletion protocols) .
  • Receptor Binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands for GPCRs or nuclear receptors) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level?

  • Mechanistic Studies :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase domains or DNA helicases) .
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) .
  • Mutagenesis : Site-directed mutagenesis of key residues (e.g., catalytic lysine in enzymes) to validate binding pockets .

Q. What strategies resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays).

  • Solution : Standardize protocols (e.g., fixed ATP at 1 mM) and validate with positive controls (e.g., staurosporine for kinases) .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • SAR Framework :

Substituent Biological Impact Evidence
4-ChlorobenzamidoEnhances lipophilicity and target affinity
Pyridin-2-ylmethylImproves solubility and π-π stacking with aromatic residues
Indole coreModulates selectivity via steric effects
  • Derivative Synthesis : Replace chlorobenzamido with fluorinated or methylated analogs to assess electronic effects .

Q. What advanced pharmacokinetic studies are critical for therapeutic potential?

  • ADME Profiling :

  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : Liver microsome stability tests (human/rat) with LC-MS metabolite identification .
  • Toxicity : Ames test for mutagenicity and hERG inhibition assays for cardiotoxicity .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields?

  • Root Causes : Impure starting materials, inconsistent reaction temperatures, or catalyst deactivation.
  • Mitigation :

  • Quality Control : Use HPLC to verify reagent purity (>95%) .
  • Process Optimization : Design of experiments (DoE) to identify critical parameters (e.g., temperature vs. catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.